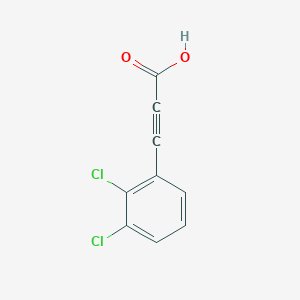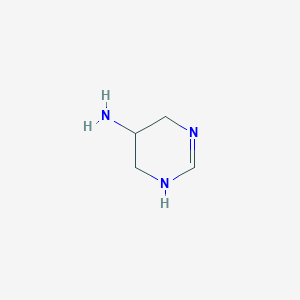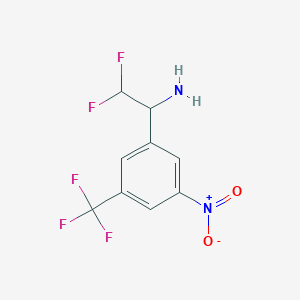
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone is a complex organic compound with a unique structure that includes an anthraquinone core substituted with amino, bromo, and chloroanilino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone typically involves multi-step organic reactions. One common method includes the bromination of 1-aminoanthraquinone followed by the substitution reaction with 3-chloroaniline. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-bromoanthraquinone: Lacks the chloroanilino group, making it less versatile in certain applications.
1-Amino-4-(3-chloroanilino)anthraquinone: Lacks the bromo group, which can affect its reactivity and applications.
2-Bromo-4-(3-chloroanilino)anthraquinone:
Uniqueness
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields .
Propriétés
Numéro CAS |
52222-30-7 |
|---|---|
Formule moléculaire |
C20H12BrClN2O2 |
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
1-amino-2-bromo-4-(3-chloroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-9-15(24-11-5-3-4-10(22)8-11)16-17(18(14)23)20(26)13-7-2-1-6-12(13)19(16)25/h1-9,24H,23H2 |
Clé InChI |
MHCBWGDHCLKTPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


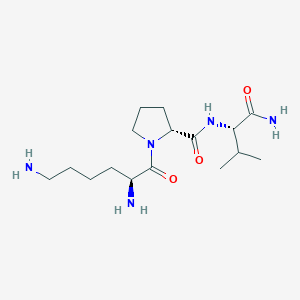
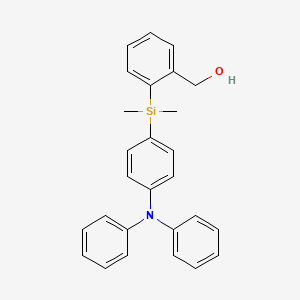
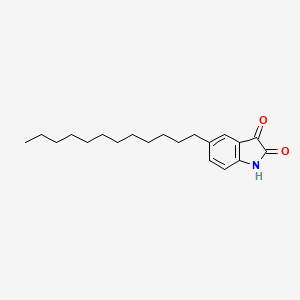
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)
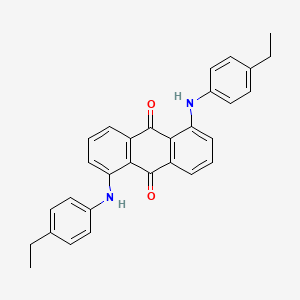

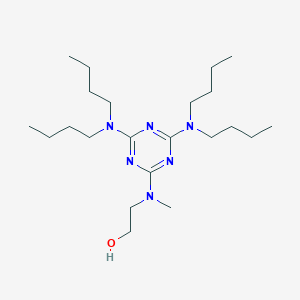

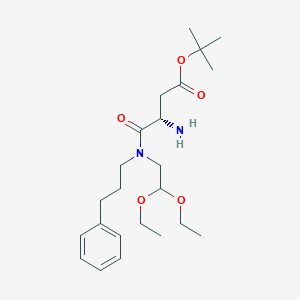
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
